molecular formula C12H15BrN2O2 B13940594 Methyl 3-bromo-4-(piperazin-1-yl)benzoate CAS No. 1131594-49-4

Methyl 3-bromo-4-(piperazin-1-yl)benzoate

Cat. No.: B13940594
CAS No.: 1131594-49-4
M. Wt: 299.16 g/mol
InChI Key: ARSCKSVJIKZXMF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(piperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a piperazine ring at the fourth position of the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-bromo-4-nitrobenzoate with piperazine under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of Methyl 3-bromo-4-(piperazin-1-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-bromo-4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
  • Methyl 3-chloro-4-(piperazin-1-yl)benzoate
  • Methyl 3-iodo-4-(piperazin-1-yl)benzoate

Uniqueness

Methyl 3-bromo-4-(piperazin-1-yl)benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its fluoro, chloro, and iodo analogs . The bromine atom’s size and electronegativity influence the compound’s interaction with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1131594-49-4

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 3-bromo-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

ARSCKSVJIKZXMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Br

Origin of Product

United States

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